molecular formula C6H9Br B2640963 1-Butyne, 4-bromo-3,3-dimethyl- CAS No. 2309463-42-9

1-Butyne, 4-bromo-3,3-dimethyl-

Cat. No. B2640963
CAS RN: 2309463-42-9
M. Wt: 161.042
InChI Key: FCIMXVNHJOGICZ-UHFFFAOYSA-N
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Description

“1-Butyne, 4-bromo-3,3-dimethyl-” is a chemical compound with the molecular formula C6H9Br . It is commonly used as a reactant and serves as a source of alkyl halides for the introduction of bromo functionality into the molecule .


Synthesis Analysis

The synthesis of alkynes, such as “1-Butyne, 4-bromo-3,3-dimethyl-”, often involves the deprotonation of terminal alkynes by strong bases, such as NaH or NaNH2 . The resulting alkynide anion is a good nucleophile and can be used in SN2 reactions with primary substrates . This method is commonly used to synthesize internal alkynes with longer carbon chains .


Molecular Structure Analysis

The molecular structure of “1-Butyne, 4-bromo-3,3-dimethyl-” consists of a carbon backbone with a triple bond (C≡C), two methyl groups (CH3) attached to one of the carbon atoms, and a bromine atom attached to the other .


Chemical Reactions Analysis

“1-Butyne, 4-bromo-3,3-dimethyl-” can participate in various chemical reactions. For instance, it can be used in the synthesis of macrocycles by cobalt-mediated [2+2+2] co-cyclotrimerization . It can also participate in the synthesis of 2,4,5-trisubstituted oxazoles by a gold-catalyzed formal [3+2] cycloaddition .


Physical And Chemical Properties Analysis

“1-Butyne, 4-bromo-3,3-dimethyl-” has a density of 1.3±0.1 g/cm3, a boiling point of 140.9±23.0 °C at 760 mmHg, and a vapor pressure of 7.5±0.3 mmHg at 25°C . Its enthalpy of vaporization is 36.3±3.0 kJ/mol, and it has a flash point of 41.9±17.0 °C .

Mechanism of Action

Target of Action

It is known that alkyl halides like this compound are often used in organic synthesis, where they can react with a variety of nucleophiles .

Mode of Action

The compound “1-Butyne, 4-bromo-3,3-dimethyl-” interacts with its targets through a process known as nucleophilic substitution. In this process, a nucleophile, a species rich in electrons, donates an electron pair to an electrophile, a species deficient in electrons. This results in the formation of a new bond .

Biochemical Pathways

Alkyl halides are known to participate in various organic reactions, which can lead to the synthesis of a wide range of organic compounds .

Result of Action

The molecular and cellular effects of the action of “1-Butyne, 4-bromo-3,3-dimethyl-” are largely dependent on the nature of the nucleophile it reacts with. The product of the reaction can have various effects based on its own chemical nature and reactivity .

Action Environment

The action, efficacy, and stability of “1-Butyne, 4-bromo-3,3-dimethyl-” can be influenced by various environmental factors. These include temperature, pH, and the presence of other reactive species. For instance, the rate of nucleophilic substitution reactions can be influenced by temperature and the nature of the solvent .

Safety and Hazards

“1-Butyne, 4-bromo-3,3-dimethyl-” is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion or irritation, serious eye damage or eye irritation, and specific target organ toxicity (respiratory system) .

Future Directions

The future directions for “1-Butyne, 4-bromo-3,3-dimethyl-” could involve its use in the development of new synthetic methods and the synthesis of complex molecules . Its reactivity and the introduction of bromo functionality into molecules make it a valuable tool in organic synthesis .

properties

IUPAC Name

4-bromo-3,3-dimethylbut-1-yne
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9Br/c1-4-6(2,3)5-7/h1H,5H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCIMXVNHJOGICZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CBr)C#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-3,3-dimethylbut-1-yne

CAS RN

2309463-42-9
Record name 4-bromo-3,3-dimethylbut-1-yne
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